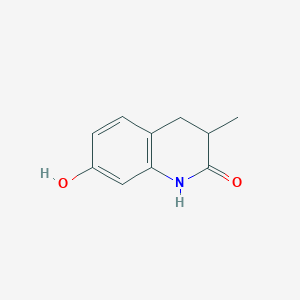

7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.38 (s, 3H) : Methyl group at position 3.

- δ 2.70–2.85 (m, 2H) and δ 3.15–3.30 (m, 2H) : Methylene protons at positions 3 and 4, coupling with adjacent groups.

- δ 6.75 (d, J = 8.4 Hz, 1H) and δ 7.20 (d, J = 8.4 Hz, 1H) : Aromatic protons at positions 6 and 8, para to the hydroxyl group.

- δ 9.85 (s, 1H) : Hydroxyl proton, exchangeable in D₂O.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Absorption Characteristics

The IR spectrum (KBr pellet) displays key absorptions:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

- m/z 177 [M]⁺ : Molecular ion peak.

- m/z 159 [M–H₂O]⁺ : Loss of water from the hydroxyl group.

- m/z 131 : Cleavage of the C3–C4 bond, retaining the methyl-substituted ring.

- m/z 103 : Formation of a stable benzopyrylium ion after ketone elimination.

| m/z | Fragment |

|---|---|

| 177 | Molecular ion |

| 159 | [M–H₂O]⁺ |

| 131 | C₈H₇NO⁺ |

| 103 | C₇H₇O⁺ (benzopyrylium ion) |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

7-hydroxy-3-methyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-3,5-6,12H,4H2,1H3,(H,11,13) |

InChI Key |

LZAPEQQGKGRYBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C=C(C=C2)O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a methyl ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1. Antipsychotic Drug Intermediate

One of the notable applications of 7-hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is its use as an intermediate in the synthesis of antipsychotic medications. It serves as a precursor for aripiprazole, a widely used antipsychotic drug. The synthetic method involves the reaction of 7-hydroxychroman-2-ketone with ammonia under controlled conditions, yielding the target compound efficiently while minimizing environmental impact through reduced waste generation .

2. Platelet Aggregation Inhibitors

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on platelet aggregation. These compounds have been synthesized and tested for their cardiotonic and chronotropic activities. Notably, certain derivatives showed selective inhibition against platelet aggregation, making them potential candidates for cardiovascular therapies .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For instance, studies have shown that this compound can inhibit acetylcholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s, where acetylcholinesterase inhibitors are crucial for therapeutic intervention .

Synthesis and Structural Studies

4. Synthesis Techniques

The synthesis of this compound can be achieved through various chemical pathways. Recent advancements have focused on optimizing synthetic routes to enhance yields and reduce costs. For example, methods utilizing potassium carbonate in dimethylformamide have shown promising results in producing this compound with high purity and yield .

5. Crystal Structure Analysis

Studies involving the crystal structure of this compound provide insights into its molecular interactions and stability. Understanding the crystal structure is essential for predicting its behavior in biological systems and its interaction with target proteins .

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed study and experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities:

Structural and Functional Insights

Substituent Position: Hydroxyl Groups: Position 7 is optimal for β-blocker synthesis due to its compatibility with propoxy side-chain installation . Moving the hydroxyl to position 5 or 6 shifts activity toward anticonvulsant or acetylcholinesterase inhibition . Methyl vs. Amino Groups: The 3-CH₃ group in the target compound enhances metabolic stability but reduces flexibility compared to 3-NH₂ derivatives, which exhibit higher enzymatic inhibition .

Synthetic Flexibility: The 7-hydroxy group enables diverse functionalization via Mitsunobu reactions (e.g., coupling with alcohols) or alkylation with halides . Palladium-catalyzed methods allow incorporation of perfluoroalkyl and carbonyl units, expanding structural diversity .

Biological Activity: CNS Agents: Derivatives with 3-carbon linkers and terminal amines (e.g., pyrrolidine) show potent nNOS inhibition (IC₅₀ = 160 nM) and selectivity over endothelial isoforms . Antidepressants: 3,4-Dihydroquinolin-2(1H)-one fragments combined with 1,3,4-oxadiazole improve efficacy in forced swimming tests (FST) .

Key Research Findings

- β-Blocker Synthesis : Using 0.3 equivalents of base optimizes halohydrin formation (59–77% yield) while minimizing epoxide byproducts in carteolol precursors .

- Antipsychotic Design: 7-Aminoalkyloxy derivatives with 3–4 carbon linkers exhibit nanomolar affinity for D2 and 5-HT receptors, with in vivo efficacy in apomorphine-induced stereotype models (70% inhibition at 0.35 mg/kg) .

- Enantiomeric Potency: (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one is 10× more potent than its (R)-enantiomer in enzyme inhibition, highlighting the role of stereochemistry .

Biological Activity

7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and data.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinolinones, characterized by a fused ring system that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 165.17 g/mol.

Antiviral Activity

Research has identified this compound as an effective inhibitor of the vesicular stomatitis virus (VSV). A study demonstrated that derivatives with similar structures showed micromolar to submicromolar inhibitory concentrations against VSV RNA polymerase, indicating their potential as antiviral agents .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| VPI A | 0.5 | Inhibits RNA synthesis initiation |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, this compound has been studied for its ability to inhibit acetylcholinesterase (AChE). One study reported an IC50 value of 0.29 µM for a derivative compound, indicating significant potential for cognitive enhancement therapies .

| Compound | AChE Inhibition (%) at 10 µM |

|---|---|

| QN8 | 95 |

| QN9 | 88 |

| DQN7 | 65 |

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines through the induction of oxidative stress and DNA damage .

- Enzyme Inhibition : Its ability to inhibit key enzymes such as AChE suggests it may modulate neurotransmitter levels in the brain, potentially benefiting cognitive function.

- Antiviral Mechanism : The inhibition of viral RNA polymerase indicates that the compound may interfere with viral replication processes.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study on Antiviral Activity : A high-throughput screening identified derivatives that effectively inhibited VSV replication in cell cultures, highlighting their potential for developing antiviral therapies .

- Neuroprotective Effects : Research indicated that compounds derived from this compound exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta toxicity .

Q & A

Q. What are the primary synthetic routes for 7-hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using chlorinated intermediates or nitro reduction strategies. For example, nitro-substituted precursors (e.g., 6-nitro derivatives) are reduced using Raney nickel and hydrazine hydrate in methanol under reflux, achieving yields >95% . Key factors include solvent choice (DMF or ethanol for alkylation), temperature (room temperature for mild conditions), and catalyst selection (e.g., LiAlH4 for reductive amination). Column chromatography with gradients like NH3/MeOH:CH2Cl2 (5:95) is critical for purification .

Q. How can researchers verify the structural identity of this compound derivatives?

- Methodological Answer : Combine 1H NMR (e.g., δ 6.86 ppm for aromatic protons), MS-ESI (e.g., m/z 234.2 [M+1]), and HPLC purity (>95%) for structural confirmation. For example, the 6-amino derivative (C9H11N2O) shows distinct NMR signals for methylpyrrolidinyl and dihydroquinolinone moieties . Cross-reference with synthetic intermediates (e.g., nitro or bromo precursors) to validate substitution patterns .

Q. What starting materials are optimal for synthesizing dihydroquinolinone derivatives with varied substituents?

- Methodological Answer : Use halogenated intermediates (e.g., 6-bromo or 8-fluoro derivatives) for regioselective functionalization. Chloroalkylamine salts or thiophene-2-carboximidamide reagents enable side-chain diversification. For instance, 8-fluoro derivatives are synthesized via nucleophilic substitution with dimethylaminoethyl groups, yielding 44.8–98% depending on steric hindrance .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays (e.g., nNOS vs. eNOS selectivity) be resolved?

- Methodological Answer : Perform structure-activity relationship (SAR) studies to identify key pharmacophores. For example, (S)-35 exhibits nNOS selectivity due to its 2-thiophene carboximidamide group and methylpyrrolidinyl side chain, which reduce off-target binding . Use radioligand binding assays (e.g., with recombinant human NOS isoforms) to quantify Ki values and validate selectivity ratios .

Q. What strategies improve low-yield reactions in dihydroquinolinone synthesis (e.g., <50% yield)?

- Methodological Answer : Optimize reaction kinetics via flow chemistry (e.g., continuous flow reactors for Pictet-Spengler reactions) . For sluggish steps (e.g., piperidone coupling), use excess reagents (1.5–2 eq) or microwave-assisted heating to accelerate cyclization . Low-yield intermediates (e.g., compound 51, 15% yield) may require Biotage flash chromatography or recrystallization for recovery .

Q. How can iron photoredox catalysis be applied to synthesize 3,4-dihydroquinolin-2(1H)-ones with novel substituents?

- Methodological Answer : Generate carbamoyl radicals from oxamic acids using FeCl3 under blue LED light. These radicals add to electron-deficient alkenes, followed by intramolecular cyclization and aromatization. This method enables perfluoroalkyl or carbonyl incorporation into the dihydroquinolinone scaffold (yields: 60–85%) .

Q. What in vivo models are suitable for evaluating the analgesic efficacy of dihydroquinolinone derivatives?

- Methodological Answer : Use rat neuropathic pain models with oral or intravenous administration. For example, (S)-35 reduced hyperalgesia in a chronic constriction injury model (ED50: 10 mg/kg). Monitor plasma stability and blood-brain barrier penetration via LC-MS/MS pharmacokinetic studies .

Data Analysis and Experimental Design

Q. How should researchers design SAR studies to optimize dihydroquinolinone bioactivity?

- Methodological Answer : Systematically vary substituents at positions 3, 6, and 7. For instance:

- Position 3 : Methyl groups enhance metabolic stability .

- Position 6 : Thiophene carboximidamide improves nNOS binding .

- Position 7 : Hydroxy groups increase solubility but may require protection during synthesis .

Use molecular docking (e.g., with nNOS crystal structures, PDB: 1OM4) to predict binding modes .

Q. What analytical techniques resolve discrepancies in reaction mechanisms (e.g., radical vs. ionic pathways)?

- Methodological Answer : Employ EPR spectroscopy to detect radical intermediates in iron-catalyzed reactions . For ionic mechanisms, track protonation states via in situ IR spectroscopy (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹) . Compare kinetic isotope effects (KIE) using deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.